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Abstract

This technical guide provides a detailed overview of 5-Acetyl-2-amino-4-hydroxybenzoic
acid, a derivative of the versatile aminohydroxybenzoic acid scaffold. While specific research
on this compound is not extensively documented, its structural similarity to known
pharmacologically active agents, such as salicylic acid and aminobenzoic acid derivatives,
suggests significant potential in medicinal chemistry. This document outlines the chemical
structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic
data for this compound. Furthermore, it explores potential biological activities, including anti-
inflammatory and antimicrobial effects, and proposes the underlying signaling pathways that
may be involved. This guide is intended to serve as a foundational resource for researchers
interested in the synthesis, characterization, and evaluation of 5-Acetyl-2-amino-4-
hydroxybenzoic acid for drug discovery and development.

Chemical Structure and Properties

5-Acetyl-2-amino-4-hydroxybenzoic acid, with the chemical formula CoHaNOa4, is a
substituted aromatic carboxylic acid. The core structure is a benzoic acid molecule with an
amino group at position 2, a hydroxyl group at position 4, and an acetyl group at position 5. The
presence of these functional groups offers multiple sites for chemical modification, making it an
interesting candidate for the development of new therapeutic agents.[1][2] The
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aminohydroxybenzoic acid scaffold is a known cornerstone in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-
inflammatory, antioxidant, and even anticancer properties.[2]

Table 1: Physicochemical Properties of 5-Acetyl-2-amino-4-hydroxybenzoic acid

Property Value Source
CAS Number 115651-29-1 [1]
Molecular Formula CoHoNO4 [1]
Molecular Weight 195.17 g/mol [1]
Predicted LogP 1.2 ChemAxon
Predicted pKa Acidic: 2.8, Basic: 4.5 ChemAxon
Predicted Solubility Moderately soluble in water Inferred

Experimental Protocols
Proposed Synthesis of 5-Acetyl-2-amino-4-
hydroxybenzoic Acid

A plausible synthetic route for 5-Acetyl-2-amino-4-hydroxybenzoic acid involves the Friedel-
Crafts acylation of a protected derivative of 2-amino-4-hydroxybenzoic acid. The amino and
hydroxyl groups need to be protected to prevent side reactions with the Lewis acid catalyst.

Experimental Workflow for Synthesis
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Caption: Proposed synthetic workflow for 5-Acetyl-2-amino-4-hydroxybenzoic acid.
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Detailed Methodology:

e Protection of Amino and Hydroxyl Groups:

To a solution of 2-amino-4-hydroxybenzoic acid in pyridine, add acetic anhydride dropwise
at 0°C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
Wash the organic layer with dilute HCI, saturated NaHCOs solution, and brine.

Dry the organic layer over anhydrous Na=SOa4 and concentrate under reduced pressure to
obtain the protected intermediate (2-acetamido-4-acetoxybenzoic acid).

o Friedel-Crafts Acylation:

[¢]

Dissolve the protected intermediate in a suitable anhydrous solvent (e.g., nitrobenzene or
1,2-dichloroethane).

Cool the solution to 0°C and add anhydrous aluminum chloride (AICIs) portion-wise.
Add acetyl chloride dropwise to the reaction mixture.

Stir the reaction at room temperature for 24 hours.

Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCI.

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous
Naz2SO0a.

Concentrate the organic layer to yield the crude acetylated protected intermediate.

o Deprotection:

o

Reflux the crude product from the previous step in a mixture of ethanol and concentrated
hydrochloric acid for 4-6 hours.
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o Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

o The product, 5-Acetyl-2-amino-4-hydroxybenzoic acid, will precipitate out of the
solution.

 Purification:
o Filter the precipitate and wash with cold water.

o Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to
obtain the pure compound.

Spectroscopic Data (Predicted)

As experimental data for 5-Acetyl-2-amino-4-hydroxybenzoic acid is not readily available,
the following spectroscopic data are predicted based on the analysis of structurally similar
compounds.

Table 2: Predicted Spectroscopic Data for 5-Acetyl-2-amino-4-hydroxybenzoic acid

Spectroscopy Predicted Peaks/Signals

5 11.0-13.0 (s, 1H, -COOH), 7.8 (s, 1H, Ar-H),
1H NMR 6.2 (s, 1H, Ar-H), 5.0-6.0 (br s, 2H, -NHz), 3.9 (s,
1H, -OH), 2.5 (s, 3H, -COCHs)

8 205 (-COCHs), 170 (-COOH), 160 (C-OH),
13C NMR 150 (C-NH2), 135 (Ar-C), 115 (Ar-C), 110 (Ar-C),
105 (Ar-C), 25 (-CHs)

3500-3300 (N-H stretch), 3300-2500 (O-H
stretch, broad), 1680 (C=0 stretch, acetyl),
1650 (C=0 stretch, carboxylic acid), 1600, 1480

(C=C stretch, aromatic)

IR (cm™1)

195 (M+), 178 (M-OH)+, 152 (M-COOH)+, 136

Mass Spec (m/z) (M-COCHs)+
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Potential Biological Activities and Signaling
Pathways

Based on the known biological activities of structurally related compounds like salicylic acid and
other aminobenzoic acid derivatives, 5-Acetyl-2-amino-4-hydroxybenzoic acid is predicted to

exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity via NF-kB Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are
partly mediated through the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer
of activated B cells) signaling pathway.[3][4][5][6] NF-kB is a key transcription factor that
regulates the expression of pro-inflammatory genes.

Proposed NF-kB Inhibition Pathway
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Caption: Proposed mechanism of anti-inflammatory action via NF-kB pathway inhibition.

Antimicrobial Activity via DNA Gyrase Inhibition

The aminobenzoic acid scaffold is present in some antimicrobial agents. A potential mechanism
of action for 5-Acetyl-2-amino-4-hydroxybenzoic acid could be the inhibition of bacterial DNA
gyrase, an enzyme essential for DNA replication. This mechanism is characteristic of quinolone
antibiotics.[7][8][9][10][11]
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Proposed DNA Gyrase Inhibition Pathway
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Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

5-Acetyl-2-amino-4-hydroxybenzoic acid represents a promising, yet underexplored,
chemical entity with significant potential for drug discovery. Its structural features suggest a
predisposition for anti-inflammatory and antimicrobial activities. This technical guide provides a
comprehensive starting point for researchers, outlining its chemical properties, a robust
synthetic strategy, and predicted analytical data. The proposed mechanisms of action, centered
on the inhibition of the NF-kB and DNA gyrase pathways, offer a clear direction for future
pharmacological evaluation. Further investigation into the synthesis, characterization, and
biological screening of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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